(7-chloroquinolin-4-yl) N,N-diethylcarbamate
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Overview
Description
(7-chloroquinolin-4-yl) N,N-diethylcarbamate is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.73 g/mol. The purity is usually 95%.
The exact mass of the compound 7-chloro-4-quinolinyl diethylcarbamate is 278.0822054 g/mol and the complexity rating of the compound is 310. The solubility of this chemical has been described as >41.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (7-chloroquinolin-4-yl) N,N-diethylcarbamate is Mycobacterium tuberculosis DNA gyrase . This enzyme regulates DNA topology in Mycobacterium tuberculosis and has been a target of choice for antibacterial therapy .
Mode of Action
The compound interacts with its target, the DNA gyrase, and inhibits its function. This results in the prevention of DNA replication, transcription, and repair, leading to bacterial cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in Mycobacterium tuberculosis. By inhibiting DNA gyrase, it prevents the supercoiling of DNA, which is a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the death of the bacteria.
Pharmacokinetics
The compound’s ability to inhibit mycobacterium tuberculosis suggests that it may have good bioavailability and can reach its target effectively .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth. It achieves this by inhibiting the function of DNA gyrase, leading to the disruption of DNA replication and ultimately, bacterial cell death .
Safety and Hazards
Future Directions
The future directions for research on 7-chloro-4-quinolinyl diethylcarbamate could involve further exploration of its potential biological activities. For instance, the antimicrobial potential of 7-chloro-4-aminoquinoline derivatives has been studied , and similar investigations could be conducted for 7-chloro-4-quinolinyl diethylcarbamate. Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, safety and hazards, and mechanism of action.
Properties
IUPAC Name |
(7-chloroquinolin-4-yl) N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(18)19-13-7-8-16-12-9-10(15)5-6-11(12)13/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWVAVRQZLVBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805031 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.